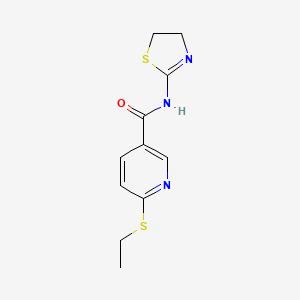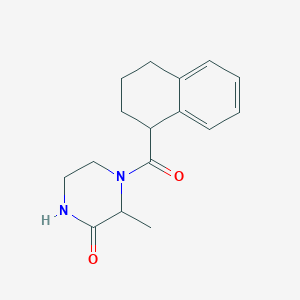
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide, also known as CDMF, is a chemical compound with potential therapeutic applications. It belongs to the class of furan carboxamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been found to be well-tolerated in animal studies and does not exhibit any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one limitation is that it may not be suitable for certain types of experiments due to its specific pharmacological properties.
Orientations Futures
There are several potential future directions for research on 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is a chemical compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is relatively easy to synthesize and has been found to be well-tolerated in animal studies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide can be synthesized by reacting 2-chlorobenzoyl chloride with N,N-dimethylfuran-2-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide also exhibits analgesic activity in animal models of pain. In addition, 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in human breast cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(16)12-8-7-11(17-12)9-5-3-4-6-10(9)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJLBGGSCJFLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
